![molecular formula C12H22O11 B037205 1-O-alpha-D-Glucopyranosyl-D-fructose CAS No. 51411-23-5](/img/structure/B37205.png)
1-O-alpha-D-Glucopyranosyl-D-fructose
Overview
Description
1-O-alpha-D-Glucopyranosyl-D-fructose, also known as Isomaltulose , is a disaccharide carbohydrate composed of glucose and fructose. It is naturally present in honey and sugarcane extracts and is also produced industrially from table sugar (sucrose) and used as a sugar alternative . It is a non-reducing disaccharide composed of glucose and fructose joined at the anomeric carbon of each by glycoside bonds .
Synthesis Analysis
The synthesis of 1-O-alpha-D-Glucopyranosyl-D-fructose involves enzymatic rearrangement (isomerization) of sucrose from beet sugar . A study by Takeo K et al. describes the synthesis of a tetrasaccharide, a substrate analogue of alpha amylase, by silver perchlorate-catalyzed glycosylation .Molecular Structure Analysis
The molecular structure of 1-O-alpha-D-Glucopyranosyl-D-fructose is characterized by the linkage of glucose and fructose. In sucrose, the glucose is linked to the anomeric carbon of the fructose (an α-1,2 glycosidic linkage), while in isomaltulose, the linkage is to the 6 carbon (α-1,6), making isomaltulose a reducing sugar .Physical And Chemical Properties Analysis
1-O-alpha-D-Glucopyranosyl-D-fructose, or Isomaltulose, has physical properties that closely resemble those of sucrose, making it easy to use in existing recipes and processes .Scientific Research Applications
Nutritional Sweetener
Trehalulose is gaining attention as a nutritional sweetener due to its low glycemic index properties. It shows a reduced rate of hydrolysis in the small intestine, which is beneficial for controlling blood sugar levels, making it a potential alternative for individuals with diabetes, glucose intolerance, and those seeking obesity prevention .
Dental Health
The compound’s structure results in an acariogenic effect, meaning it does not contribute to tooth decay. This property is particularly valuable in the development of dental health products, offering a sweet taste without the risk of cavities associated with traditional sugars .
Food Industry Stabilizer
In the food industry, trehalulose serves as a stabilizer and sweetener. Its resistance to acid hydrolysis and non-reducing end hydroxyl group make it a stable molecule, preventing glycation reactions that can affect the quality and shelf-life of food products .
Pharmaceutical and Cosmetic Industries
Trehalulose’s bioprotective properties are leveraged in the pharmaceutical and cosmetic industries. It acts as a dehydration or cryo-protectant, preserving the integrity of products under various storage conditions .
Gut Microbiome Research
Recent studies have focused on how increased dietary trehalulose consumption affects the gut microbiome. Its role as a bioactive nutrient suggests potential therapeutic applications in modulating glucose homeostasis and influencing gut health .
Honey Authentication Marker
Stingless bee honey is rich in trehalulose, which can serve as a quality index for the identification and evaluation of this type of honey. The presence of trehalulose can be used to authenticate stingless bee honey, distinguishing it from other types of honey .
Antioxidant and Antidiabetic Properties
Trehalulose has been identified in stingless bee honey, which is associated with antidiabetic and antioxidant activities. This discovery supports the therapeutic value of stingless bee honey and opens up possibilities for its use in health-related food products .
Industrial Sweetener and Stabilizer
Due to its unique physiochemical properties, trehalulose is also used as a sweetener and stabilizer in various industrial applications. Its stability and non-toxicity make it suitable for use in a wide range of products, from food items to technical applications .
Mechanism of Action
Target of Action
Trehalulose, also known as 1-O-alpha-D-Glucopyranosyl-D-fructose, is a non-reducing disaccharide that is present in a wide variety of organisms, including bacteria, yeast, fungi, insects, invertebrates, and lower and higher plants . It has been shown to have neuroprotective properties by stimulating autophagy in Parkinson’s disease (PD) models . Therefore, the primary targets of trehalulose are the proteins and cellular membranes that are affected by various stress conditions, including heat stress, carbon starvation, osmotic or oxidative stress .
Mode of Action
Trehalulose interacts with its targets by forming hydrogen bonds with polar groups on cell membrane proteins and lipids . This interaction modifies the tetrahedral hydrogen bond structure of water, reorganizing remaining water molecules around biological structures . This mechanism helps protect proteins and cellular membranes from inactivation or denaturation caused by various stress conditions .
Biochemical Pathways
Trehalulose is involved in several biochemical pathways. The most well-known and widely distributed pathway involves the transfer of glucose from UDP-glucose (or GDP-glucose in some cases) to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the trehalose-P synthase (TPS). Organisms that use this pathway usually also have a trehalose-P phosphatase (TPP) that converts the trehalose-P to free trehalose . These pathways are critical for normal plant growth and development .
Pharmacokinetics (ADME Properties)
Trehalulose is known for its acariogenic and low glycemic index properties . It strongly resists crystallization and forms an amorphous solid when dried . Its sweetness relative to sucrose has been estimated as between 0.4 and 0.7 . .
Result of Action
The action of trehalulose results in the stabilization of proteins and cellular membranes under various stress conditions . It has been shown to decrease dopaminergic neuronal loss in Parkinson’s disease models . Moreover, systemic trehalose administration has been found to preserve the typical histological architecture of the organs involved in its metabolism, supporting its safety as a potential neuroprotective agent .
Action Environment
The action, efficacy, and stability of trehalulose can be influenced by various environmental factors. For instance, the enzyme trehalose synthase, which is involved in the production of trehalulose, can catalyze trehalose biosynthesis in a wide range of temperatures, from 5°C to 80°C Therefore, the environmental temperature can significantly impact the production and action of trehalulose
Safety and Hazards
Future Directions
The diversification of the sugar industry to maintain competitiveness in a world increasingly turning to a bio-based economy is becoming more important. Value-addition to sucrose via chemical and biotechnological reactions is expected to increase . The increasing use of enzymatic biotechnological techniques to derivatize sucrose is expected to add special functionalities to sucrose products .
properties
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4,6-15,17-21H,1-3H2/t4-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMELTECMHKKXLF-DGQJZECASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965727 | |
Record name | Trehalulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trehalulose | |
CAS RN |
51411-23-5 | |
Record name | Trehalulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51411-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trehalulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trehalulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-O-α-D-glucopyranosyl-D-fructose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TREHALULOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39U51DD7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is trehalulose produced using the enzyme alpha-glucosyltransferase from Pseudomonas mesoacidophila MX-45?
A1: The alpha-glucosyltransferase enzyme from Pseudomonas mesoacidophila MX-45 can catalyze the conversion of sucrose into two products: trehalulose and isomaltulose (also known as palatinose) []. Interestingly, the ratio of these products is influenced by the reaction temperature. Lower temperatures favor trehalulose production. The research found that optimal conditions for trehalulose production were a pH of 5.5-6.5 and a temperature of 20°C, resulting in a 91% yield of trehalulose from a 20-40% sucrose solution [].
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